2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide
Overview
Description
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolidine ring substituted with butyl, dioxo, and diphenyl groups, as well as an acetamide group substituted with a nitrophenyl group. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolidine Ring: The pyrazolidine ring can be synthesized by the condensation of a diketone with hydrazine, followed by cyclization.
Substitution Reactions: The butyl, dioxo, and diphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Acetamide Formation: The acetamide group is introduced by reacting the pyrazolidine derivative with acetic anhydride or acetyl chloride.
Nitrophenyl Substitution: The final step involves the substitution of the acetamide group with a nitrophenyl group using nitration reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-chlorophenyl)acetamide
- 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-methylphenyl)acetamide
- 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-aminophenyl)acetamide
Uniqueness
The presence of the nitrophenyl group in 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide distinguishes it from similar compounds
Properties
IUPAC Name |
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-2-3-18-27(19-24(32)28-22-16-10-11-17-23(22)31(35)36)25(33)29(20-12-6-4-7-13-20)30(26(27)34)21-14-8-5-9-15-21/h4-17H,2-3,18-19H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFHTAULFKAYGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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